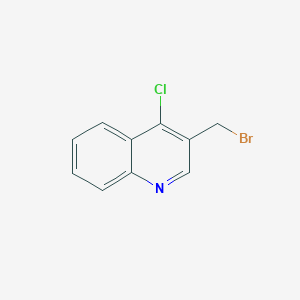
1,2,3,4-Tetrahydroquinolin-4-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroquinolin-4-ylmethanol is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a tetrahydroquinoline ring system with a hydroxymethyl group attached to the fourth carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-4-ylmethanol can be synthesized through several methods. One common approach involves the hydrogenation of quinolines. For instance, selective hydrogenation of quinolines over a nitrogen-doped carbon-supported palladium catalyst can yield 1,2,3,4-tetrahydroquinolines under mild conditions . Another method involves the use of domino reactions, which are highly efficient and can produce the desired compound through a series of reduction, oxidation, and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of renewable resources to prepare catalysts, such as nitrogen-doped carbon materials, makes these methods sustainable and environmentally friendly .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroquinolin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various tetrahydroquinoline derivatives, aldehydes, carboxylic acids, and substituted tetrahydroquinolines.
科学研究应用
1,2,3,4-Tetrahydroquinolin-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is used in the development of drugs targeting neurodegenerative disorders and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby exerting neuroprotective effects .
相似化合物的比较
1,2,3,4-Tetrahydroquinolin-4-ylmethanol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar tetrahydroquinoline ring system, but 1,2,3,4-Tetrahydroisoquinoline lacks the hydroxymethyl group.
2,3-Dihydro-4(1H)-quinolinone: This compound has a similar core structure but differs in the oxidation state and functional groups attached to the ring.
The uniqueness of this compound lies in its specific functional group (hydroxymethyl) and its diverse range of applications in various fields of research and industry.
属性
CAS 编号 |
67963-06-8 |
|---|---|
分子式 |
C13H18O2S |
分子量 |
238.35 g/mol |
IUPAC 名称 |
1-cyclohexylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI 键 |
IBSAIUWYTSMHMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2H-Tetrazol-5-yl)phenyl]ethan-1-one](/img/structure/B8766450.png)







acetic acid](/img/structure/B8766506.png)

![2,8-Dibromo-6,6,12,12-tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B8766521.png)


